molecular formula C12H14N4S2 B15096381 2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine CAS No. 17624-79-2

2-[(4,6-Dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine

Cat. No.: B15096381
CAS No.: 17624-79-2
M. Wt: 278.4 g/mol
InChI Key: LCTFBIYMAQKHDI-UHFFFAOYSA-N
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Description

Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] is a heterocyclic aromatic organic compound characterized by a pyrimidine ring structure with two sulfur atoms and two methyl groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 4,6-dimethyl-2-thiopyrimidine in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the disulfide bond to thiols using reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 2-position of the pyrimidine ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, room temperature.

    Reduction: Dithiothreitol, sodium borohydride, ethanol, mild heating.

    Substitution: Amines, thiols, organic solvents like dichloromethane, reflux conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in oxidative stress and inflammation.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic and structural properties.

Mechanism of Action

The mechanism of action of Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, such as oxidative stress response and signal transduction pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

    2,4,6-Trisubstituted Pyrimidines: These compounds share a similar pyrimidine core but differ in the nature and position of substituents.

    Thioxopyrimidines: Compounds with a sulfur atom at the 2-position of the pyrimidine ring, exhibiting similar reactivity and biological activities.

    Pyrimidine-2-thiones: These compounds have a sulfur atom double-bonded to the 2-position of the pyrimidine ring.

Uniqueness: Pyrimidine, 2,2’-dithiobis[4,6-dimethyl-] is unique due to the presence of two sulfur atoms forming a disulfide bond, which imparts distinct chemical reactivity and biological properties. This structural feature allows for specific interactions with biological targets and the formation of stable complexes in coordination chemistry.

Properties

CAS No.

17624-79-2

Molecular Formula

C12H14N4S2

Molecular Weight

278.4 g/mol

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)disulfanyl]-4,6-dimethylpyrimidine

InChI

InChI=1S/C12H14N4S2/c1-7-5-8(2)14-11(13-7)17-18-12-15-9(3)6-10(4)16-12/h5-6H,1-4H3

InChI Key

LCTFBIYMAQKHDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SSC2=NC(=CC(=N2)C)C)C

solubility

40.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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